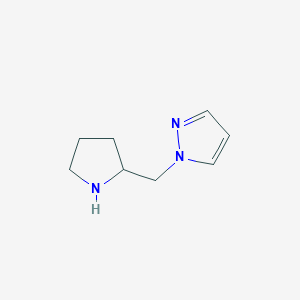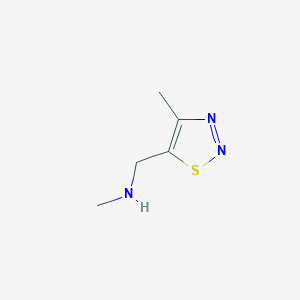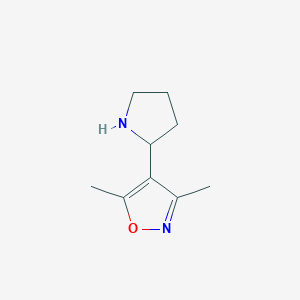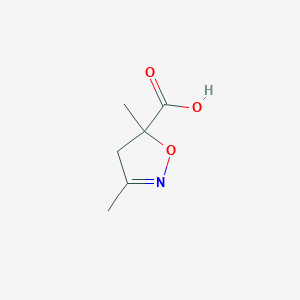
4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted aromatic compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, bromo- and thiomaleimides have been studied for their ability to quench fluorescence and serve as 'turn-on' reagents in the presence of thiols, indicating potential applications in sensing and reporting within biological systems .
Synthesis Analysis
The synthesis of complex molecules containing bromo- and fluoro-substituted phenyl groups often involves multi-step reactions. For example, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is a two-step process that includes nucleophilic labeling with [18F]fluoride followed by deprotection, yielding the desired product in significant radiochemical yield . Similarly, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper as a catalyst demonstrates the potential for high-yield and efficient synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure and electronic properties of bromo- and fluoro-substituted compounds have been extensively studied using various computational methods. For instance, the molecular structure, vibrational frequencies, and electronic properties of a pyrazole derivative with bromo- and fluoro-substituted phenyl groups were investigated using Gaussian09 software, revealing insights into the charge transfer within the molecule and its potential role in nonlinear optics . Similarly, the structural and electronic properties of a Schiff-base molecule containing bromo- and fluoro-substituted phenyl groups were characterized using DFT methods, providing information on molecular geometry, vibrational frequencies, and electronic properties .
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted compounds can be quite diverse. For example, the use of bromoacetamido derivatives for the determination of thiophenols in rubber products by HPLC with fluorescence detection indicates that brominated compounds can be used as selective reagents for chemical analysis . Additionally, the development of fluorogenic reagents for carboxylic acids in HPLC, such as 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, demonstrates the potential for brominated compounds to be used in highly sensitive detection methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by the presence of these halogens. For example, the study of a bromo- and ethoxy-substituted phenol compound using spectroscopic and XRD techniques, along with DFT calculations, provided insights into the compound's intermolecular contacts, molecular electrostatic potential, and reactivity parameters . These properties are crucial for understanding the behavior of such compounds in various environments and their potential applications in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Applications in Molecular Interactions and Structural Analysis
- Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, has provided insights into lp⋯π intermolecular interactions, which are crucial for understanding molecular structures and interactions (Shukla et al., 2014).
Applications in Organic Chemistry and Material Science
- Studies on 3-Fluoro-4-hexylthiophene have explored its use as a building block for tuning the electronic properties of conjugated polythiophenes, which are significant in material science and electronic applications (Gohier et al., 2013).
Applications in Antimicrobial Research
- Synthesis of linezolid-like molecules, including 3-Fluoro-4-(morpholin-4-yl)aniline, and their evaluation for antimicrobial activities indicates a potential application in developing new antimicrobial agents (Başoğlu et al., 2012).
Applications in Photodynamic Therapy
- The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, are explored for their potential application in photodynamic therapy, particularly for the treatment of cancer (Pişkin et al., 2020).
Applications in Detection and Analysis
- A study of phenyl-2-thiazoline fluorophores for aluminium(III) detection showcases the potential use of related compounds in the detection of specific metal ions, which can be significant in environmental and biological analysis (Lambert et al., 2000).
Applications in Antioxidant Research
- Research on bromophenols, including their radical scavenging activity, has implications for understanding the antioxidant properties of these compounds, which can be applied in food and pharmaceutical industries (Olsen et al., 2013).
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOQRZSUEICTTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643376 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone | |
CAS RN |
898763-28-5 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)





![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)